molecular formula C19H14INOS B5194876 2-iodo-N-[2-(phenylthio)phenyl]benzamide

2-iodo-N-[2-(phenylthio)phenyl]benzamide

Cat. No. B5194876
M. Wt: 431.3 g/mol
InChI Key: LQCMFSPVKAYORJ-UHFFFAOYSA-N
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Description

2-iodo-N-[2-(phenylthio)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzamide derivatives and has been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 2-iodo-N-[2-(phenylthio)phenyl]benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer progression.
Biochemical and Physiological Effects:
2-iodo-N-[2-(phenylthio)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells. It has also been shown to modulate the expression of various genes involved in cancer progression. In addition, this compound has been found to inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-iodo-N-[2-(phenylthio)phenyl]benzamide in lab experiments is its potent anti-cancer activity. This compound can be used as a lead compound for the development of novel anti-cancer drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-iodo-N-[2-(phenylthio)phenyl]benzamide. One of the directions is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-inflammatory and anti-bacterial activities. In addition, further research is needed to elucidate the exact mechanism of action of this compound and to develop more potent and selective derivatives.
Conclusion:
In conclusion, 2-iodo-N-[2-(phenylthio)phenyl]benzamide is a promising compound with various biological activities. Its potent anti-cancer activity and potential use in the treatment of Alzheimer's disease and Parkinson's disease make it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and to develop more potent and selective derivatives.

Synthesis Methods

The synthesis of 2-iodo-N-[2-(phenylthio)phenyl]benzamide involves the reaction of 2-amino-N-(2-iodophenyl)benzamide with phenylthiourea in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good yield.

Scientific Research Applications

2-iodo-N-[2-(phenylthio)phenyl]benzamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been shown to possess anti-inflammatory, anti-bacterial, and anti-viral activities. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-iodo-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INOS/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCMFSPVKAYORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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